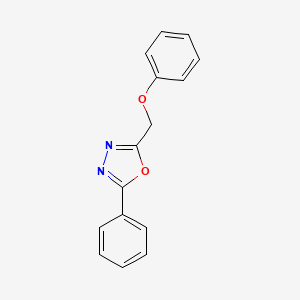
2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole” is a derivative of phenoxymethylpenicillin, also known as penicillin V . Phenoxymethylpenicillin is an antibiotic used for the treatment of a number of bacterial infections .
Synthesis Analysis
The synthesis of 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .Wissenschaftliche Forschungsanwendungen
Anti-Breast Cancer Agents
2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have been evaluated for their anti-breast cancer properties. Research involving molecular docking approaches and antiproliferative activities against MCF-7 and MDA-MB-453 cell lines has shown that certain compounds exhibit potent cytotoxicity and dose-dependent activity in reducing cell viability. These findings suggest the potential for further development of these compounds as anti-breast cancer agents (Lakshmithendral et al., 2019).
Pharmacological Potential
The computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been explored. Some derivatives have shown moderate inhibitory effects and good affinity for certain biological targets, indicating their potential use in various pharmacological applications (Faheem, 2018).
Anticonvulsant Activity
New 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles have been synthesized and screened for their anticonvulsant activities. Certain compounds have shown considerable anticonvulsant activity in models, suggesting their potential as therapeutic agents for conditions like epilepsy (Almasirad et al., 2004).
Chemosensors
2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have been utilized as anion fluorescent and colorimetric chemosensors. These compounds exhibit high selectivity for specific ions, such as H2PO4- and F-, over other ions, indicating their utility in chemical sensing applications (Tong et al., 2003).
Quantitative Structure-Activity Relationships
Studies have been conducted to synthesize and evaluate the insect growth regulatory activity of 2,5-disubstituted-1,3,4-oxadiazoles. This research provides insights into the quantitative structure-activity relationships of these compounds, which is crucial for the development of effective insecticides (Shi et al., 2001).
Antibacterial Activity
The synthesis and evaluation of antibacterial properties of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have been explored. Certain compounds have shown activity against various microbial species, indicating their potential as antibacterial agents (Gul et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-17-16-14(19-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQRBXOOBHQJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2622471.png)
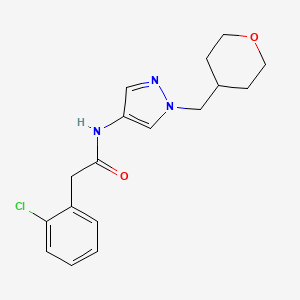
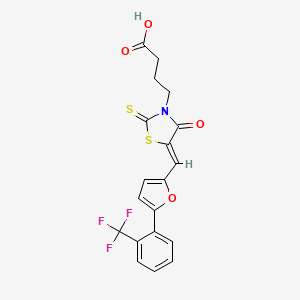
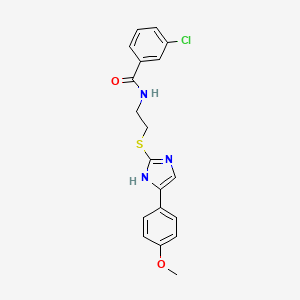
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+](/img/structure/B2622477.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2622479.png)
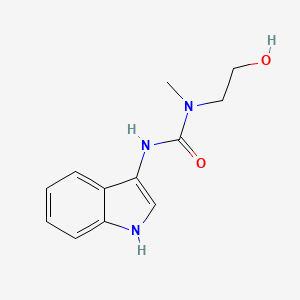
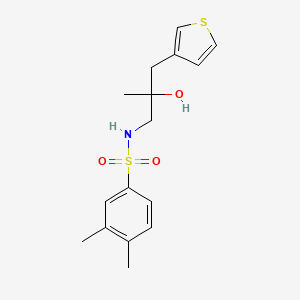
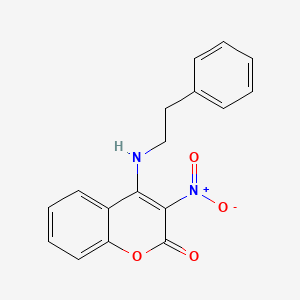
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2622486.png)
![dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2622487.png)
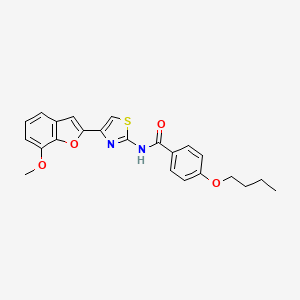
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2622490.png)
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2622492.png)